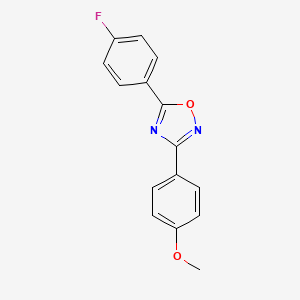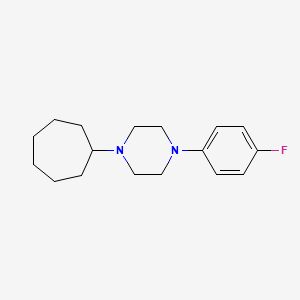![molecular formula C19H24O3 B5194611 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5194611.png)
1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene, also known as carvedilol, is a beta-blocker medication that is used to treat high blood pressure, congestive heart failure, and angina. It was first approved by the US Food and Drug Administration (FDA) in 1995 and has since become a widely prescribed medication. In
科学研究应用
Carvedilol has been extensively studied for its potential therapeutic applications in cardiovascular diseases. It has been shown to reduce blood pressure, improve left ventricular function, and decrease mortality in patients with heart failure. Carvedilol has also been investigated for its potential anti-inflammatory and antioxidant effects, as well as its ability to protect against ischemia-reperfusion injury.
作用机制
Carvedilol is a non-selective beta-blocker that works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. It also has alpha-blocking activity, which further reduces blood pressure by relaxing blood vessels. Carvedilol has been shown to have additional effects on the renin-angiotensin-aldosterone system, as well as the sympathetic nervous system.
Biochemical and Physiological Effects:
Carvedilol has a number of biochemical and physiological effects on the body. It decreases heart rate, cardiac output, and blood pressure. It also reduces the production of renin and aldosterone, which are hormones that regulate blood pressure and fluid balance. Carvedilol has been shown to improve left ventricular function and decrease the size of infarcts in animal models of myocardial infarction.
实验室实验的优点和局限性
Carvedilol has a number of advantages for lab experiments. It is a well-established and widely used beta-blocker that has been extensively studied. It is also relatively inexpensive and readily available. However, 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain stable levels in vitro. It also has a number of off-target effects, which can complicate interpretation of experimental results.
未来方向
There are a number of future directions for research on 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene. One area of interest is the potential use of 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Carvedilol has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in these conditions. Another area of interest is the development of novel formulations of 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene that can improve its bioavailability and pharmacokinetic properties. Finally, there is ongoing research into the potential use of 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene in combination with other drugs for the treatment of cardiovascular diseases.
合成方法
Carvedilol is synthesized through a multi-step process that involves the condensation of 2-methoxyphenol with 3-chloropropylamine, followed by the reaction of the resulting intermediate with 4-isopropylphenol. The final product is then purified through recrystallization. The synthesis of 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene is a complex process and requires careful control of reaction conditions and purification steps to ensure high yield and purity.
属性
IUPAC Name |
1-methoxy-2-[3-(2-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15(2)16-9-4-5-10-17(16)21-13-8-14-22-19-12-7-6-11-18(19)20-3/h4-7,9-12,15H,8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADKWYMLIGCCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4-isopropylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5194545.png)
![2-(4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5194553.png)
![1-acetyl-N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-L-prolinamide](/img/structure/B5194564.png)
![2-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5194567.png)
![5-(2-thienyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5194574.png)
![2-(3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5194579.png)

![4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5194586.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5194592.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)
![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5194618.png)
